molecular formula BaH2 B8670024 barium(2+);hydride

barium(2+);hydride

Cat. No.: B8670024
M. Wt: 139.34 g/mol
InChI Key: BPYQMQIZFKTCMA-UHFFFAOYSA-N
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Description

Barium hydride (BaH₂) is an inorganic compound composed of barium(2+) cations and hydride (H⁻) anions. It appears as a white, hygroscopic solid with a density of 4.21 g/cm³ and a decomposition temperature of ~675°C . Structurally, BaH₂ adopts an orthorhombic crystal system (space group Pnma) at low temperatures, transitioning to a hexagonal phase above 775 K. This phase change significantly enhances its ionic conductivity, making it a promising material for solid-state hydrogen transport and energy devices .

Key properties include:

  • Molecular weight: 139.35 g/mol .
  • Hydride ion dynamics: Neutron scattering studies reveal hydride ion diffusion pathways with jump lengths of 3.1 Å in the high-temperature hexagonal phase .
  • Applications: Used as a reducing agent in organic synthesis and investigated for its exceptional ionic conductivity (>10⁻³ S/cm above 775 K), surpassing many proton and oxide ion conductors .

Properties

Molecular Formula

BaH2

Molecular Weight

139.34 g/mol

IUPAC Name

barium(2+);hydride

InChI

InChI=1S/Ba.2H/q+2;2*-1

InChI Key

BPYQMQIZFKTCMA-UHFFFAOYSA-N

Canonical SMILES

[H-].[H-].[Ba+2]

Origin of Product

United States

Preparation Methods

High-Pressure Gas-Phase Synthesis

The most straightforward method for synthesizing BaH₂ involves the direct reaction of elemental barium with hydrogen gas under elevated pressures. Metallic barium reacts exothermically with H₂ to form BaH₂, as described by the equation:

Ba+H2BaH2\text{Ba} + \text{H}_2 \rightarrow \text{BaH}_2

Recent advances have optimized this process by employing moderate hydrogen pressures (20–30 bar) and controlled thermal profiles. For instance, Gao et al. demonstrated that hydrogenation of barium metal at 20 bar H₂ for 48 hours at room temperature, followed by annealing at 400°C for 5 hours, yields phase-pure BaH₂ with minimal oxide contamination. This two-step protocol ensures complete conversion by first activating the barium surface at ambient conditions and then eliminating residual metallic phases through high-temperature treatment.

Kinetic and Thermodynamic Considerations

The hydrogenation kinetics are influenced by barium’s oxide layer, which acts as a diffusion barrier. Pre-treatment steps such as mechanical grinding or etching with dilute acids enhance reactivity by exposing fresh metal surfaces. Thermodynamic calculations confirm the spontaneity of BaH₂ formation (ΔG=98.5kJ/mol\Delta G^\circ = -98.5 \, \text{kJ/mol} at 400°C), but the reaction’s exothermic nature necessitates careful temperature control to prevent sintering.

Solution-Based Synthesis via Barium Amide Intermediate

Ammonia-Mediated Deposition

A novel solution-phase approach involves dissolving metallic barium in liquid ammonia to form a barium amide (Ba(NH₂)₂) intermediate, which is subsequently hydrogenated to BaH₂. This method, depicted in Figure 1, enables the fabrication of atomically dispersed BaH₂ on porous supports like MgO:

  • Ammonia Dissolution : Metallic Ba reacts with liquefied NH₃ in a stainless-steel reactor to form a deep blue solution of solvated electrons and Ba²⁺ ions.

  • Support Impregnation : The solution is mixed with MgO, resulting in the deposition of Ba(NH₂)₂ onto the support.

  • Hydrogenation : Heating the Ba(NH₂)₂/MgO composite under H₂ flow (10 bar, 300°C, 8 hours) converts the amide to BaH₂ via:

Ba(NH2)2+2H2BaH2+2NH3\text{Ba(NH}_2\text{)}_2 + 2 \text{H}_2 \rightarrow \text{BaH}_2 + 2 \text{NH}_3

This method achieves 21 wt% BaH₂ loading on MgO with a specific surface area of 215 m²/g, as confirmed by inductively coupled plasma optical emission spectroscopy (ICP-OES) and nitrogen physisorption.

Advantages Over Conventional Routes

The ammonia-mediated route circumvents oxide formation by operating under inert atmospheres and produces highly dispersed BaH₂ nanoparticles (<1 nm), which exhibit superior catalytic activity in hydrogen isotope exchange reactions. Furthermore, the use of MgO as a support stabilizes the hydride against moisture and oxidative degradation.

Mechanical Ball Milling for Supported Barium Hydride Composites

Solid-State Mechanochemical Synthesis

Ball milling offers a solvent-free route to synthesize BaH₂ composites by mechanically activating mixtures of barium hydride and ceramic supports. For example, Guan et al. prepared BaH₂-MgO composites by milling BaH₂ and MgO powders (150 rpm, 3 hours) under argon. This method induces intimate contact between BaH₂ and the support, facilitating applications in ammonia synthesis and hydrogen storage.

Structural and Morphological Properties

X-ray diffraction (XRD) analysis of ball-milled samples reveals no crystalline BaH₂ phases, indicating amorphous or nanocrystalline hydride domains. High-resolution transmission electron microscopy (HRTEM) further confirms the homogeneous distribution of BaH₂ on MgO, with particle sizes below 5 nm.

Characterization of Barium Hydride Materials

Spectroscopic and Diffraction Techniques

Advanced characterization methods are critical for verifying BaH₂ synthesis:

  • XRD : Bulk BaH₂ exhibits characteristic peaks at 2θ = 28.5°, 33.2°, and 47.8° (JCPDS 01-073-6073), while supported variants show only MgO reflections due to high dispersion.

  • FTIR : Barium hydride’s H⁻ stretching mode appears as a broad absorption band near 1250 cm⁻¹.

  • XPS : The Ba 3d₅/₂ peak at 779.8 eV confirms the +2 oxidation state, while H 1s spectra distinguish hydridic (530.1 eV) and protonic (532.3 eV) hydrogens.

Surface and Porosity Analysis

Nitrogen physisorption isotherms for MgO-supported BaH₂ reveal a type IV hysteresis loop, indicative of mesoporous structures with an average pore diameter of 8.2 nm. Such high surface areas (215 m²/g) enhance catalytic performance by maximizing active site accessibility.

Table 1. Comparison of Barium Hydride Synthesis Methods

MethodPrecursorsConditionsProduct FormBaH₂ Loading/YieldKey Characterization Techniques
Direct HydrogenationBa metal, H₂ gas20 bar H₂, 400°C, 5 hBulk crystalline BaH₂98% yieldXRD, TGA, SEM
Ammonia-Mediated RouteBa metal, NH₃, MgO10 bar H₂, 300°C, 8 hBaH₂/MgO nanocomposite21 wt%ICP-OES, HRTEM, N₂ physisorption
Ball MillingBaH₂, MgO150 rpm, 3 h, Ar atmosphereBaH₂-MgO composite15–20 wt%XRD, FTIR, XPS

Chemical Reactions Analysis

Oxygen

BaH₂ reacts explosively with oxygen, forming barium oxide :
BaH2(s) + O2(g) → BaO (s) + H2O (g)\text{BaH}_2 \text{(s) + O}_2 \text{(g) → BaO (s) + H}_2\text{O (g)}

Water

Hydrolysis produces barium hydroxide and hydrogen gas :
BaH2(s) + 2 H2O (l) → Ba(OH)2(aq) + 2 H2(g)\text{BaH}_2 \text{(s) + 2 H}_2\text{O (l) → Ba(OH)}_2 \text{(aq) + 2 H}_2 \text{(g)}

Nitrogen

Under catalytic conditions, BaH₂ reacts with nitrogen to form barium imide (BaNH), a key intermediate in ammonia synthesis :
2 BaH2(s) + N2(g) → 2 BaNH (s) + H2(g)\text{2 BaH}_2 \text{(s) + N}_2 \text{(g) → 2 BaNH (s) + H}_2 \text{(g)}

Acid Reactions

Barium hydride reacts vigorously with hydrochloric acid, yielding barium chloride and hydrogen :
BaH2(s) + 2 HCl (aq) → BaCl2(aq) + 2 H2(g)\text{BaH}_2 \text{(s) + 2 HCl (aq) → BaCl}_2 \text{(aq) + 2 H}_2 \text{(g)}

Hydrogen Isotope Exchange

Atomically dispersed BaH on MgO catalyzes selective deuteration of benzylic C–H bonds in alkylarenes at 25 °C :

Substrate Deuteration Rate (mol D/mol Ba⁻¹ h⁻¹)
Toluene (benzylic)1,247
Toluene (aromatic)12–17

Reaction rates increase with D₂ pressure (3–8 bar) and substrate concentration .

Redox Reactions with Oxidants

BaH₂ is pyrophoric when mixed with solid oxidants like chromates or halides, leading to explosive decomposition . For example:
BaH2(s) + K2CrO4(s) → BaCrO4(s) + 2 KH (s) + heat\text{BaH}_2 \text{(s) + K}_2\text{CrO}_4 \text{(s) → BaCrO}_4 \text{(s) + 2 KH (s) + heat}

Comparative Reactivity with Other Hydrides

BaH₂ outperforms other alkali/alkaline earth hydrides in H/D exchange reactions :

Hydride Deuteration Efficiency (%) Conditions
BaH₂/MgO9925 °C, 6 bar D₂, 1 h
CaH₂/MgO60120 °C, 6 bar D₂, 6 h
KH41120 °C, 6 bar D₂, 6 h

Key Mechanisms

  • Ammonia Synthesis : BaH₂ removes activated nitrogen from Co surfaces, forming BaNH intermediates that hydrogenate to NH₃ .

  • Deuteration : Hydride nucleophilic attack at benzylic C–H bonds proceeds via a low-energy pathway (ΔG‡ = 16–18 kcal/mol) .

Barium hydride’s versatility in redox, catalytic, and isotopic exchange reactions underscores its importance in both industrial and research contexts. Its ability to lower activation barriers and enable selective transformations positions it as a critical material in sustainable chemistry.

Scientific Research Applications

Hydrogen Storage

Overview
Barium hydride is recognized for its potential in hydrogen storage systems. It can release hydrogen gas upon heating, making it a candidate for solid-state hydrogen storage technologies. The compound's high hydrogen content (approximately 3.7% by weight) and ability to generate hydrogen at elevated temperatures enhance its appeal for energy applications.

Key Findings

  • High Density and Ionic Conduction: Barium hydride exhibits fast ionic conduction of hydride ions, which is crucial for efficient hydrogen transport. Studies have shown that the ionic conductivity is significantly enhanced in the hexagonal phase of BaH₂ under high pressure, leading to improved hydrogen diffusion rates .
  • Phase Transition Effects: Research indicates that a structural phase transition occurs under pressure, which increases the volumetric storage density by reducing the volume per formula unit by 13.6% . This transition also enhances hydrogen mobility, making BaH₂ a promising material for future hydrogen storage solutions.

Catalysis

Overview
Barium hydride plays a vital role as a catalyst or catalyst enhancer in various chemical reactions, particularly those involving nitrogen compounds.

Key Applications

  • Ammonia Synthesis: Barium hydride has been studied for its effectiveness in ammonia synthesis through nitrogen fixation. It can facilitate nitrogen transfer and hydrogenation processes when combined with transition metals like cobalt, leading to improved catalytic activity at lower temperatures .
  • Mechanistic Insights: The mechanism involves the formation of an electron-rich surface that aids in N₂ activation. The presence of hydrogen vacancies in BaH₂ is crucial for enhancing catalytic performance .

Chemical Looping Processes

Overview
Barium hydride is utilized in chemical looping processes for ammonia synthesis, where it acts as a mediator for nitrogen fixation.

Case Study
A notable study demonstrated that barium hydride could mediate nitrogen transfer effectively while providing active hydrogen species necessary for ammonia production. The research highlighted the efficiency of barium hydride compared to traditional catalysts, showcasing its potential in reducing energy consumption during ammonia synthesis .

Advanced Materials Development

Overview
Recent investigations have focused on synthesizing advanced forms of barium polyhydrides, which exhibit unique properties such as superconductivity under specific conditions.

Research Insights

  • Superconductivity Potential: The exploration of barium polyhydrides has opened avenues for developing materials with superconducting properties at higher temperatures than conventional superconductors. This research could lead to breakthroughs in energy transmission and storage technologies.

Comparative Data Table

Application AreaKey FeaturesResearch Insights
Hydrogen StorageHigh density; fast ionic conductionEnhanced diffusion rates under pressure; solid-state potential
CatalysisNitrogen fixation; low-temperature activityElectron-rich surfaces facilitate N₂ activation
Chemical LoopingMediator for ammonia synthesisHigher efficiency than traditional catalysts
Advanced MaterialsPotential superconductivityNew synthetic routes explored for barium polyhydrides

Mechanism of Action

The mechanism by which barium hydride exerts its effects involves its ability to donate hydrogen atoms in chemical reactions. This property makes it a valuable reducing agent. The molecular targets and pathways involved in its reactions depend on the specific chemical processes it is used in. For example, in oxidation reactions, barium hydride donates hydrogen to form hydrogen gas, while in hydrolysis reactions, it reacts with water to produce barium hydroxide and hydrogen gas .

Comparison with Similar Compounds

Structural and Thermodynamic Properties

The table below summarizes critical properties of BaH₂ and analogous hydrides:

Compound Molecular Weight (g/mol) Crystal Structure (Low-T) Melting/Decomposition Point (°C) Density (g/cm³) Phase Transition
BaH₂ 139.35 Orthorhombic (Pnma) ~675 (decomposes) 4.21 Orthorhombic → Hexagonal at 775 K
NaH 24.0 Cubic (rock salt) ~800 (decomposes) 1.39 None reported
CaH₂ 42.10 Orthorhombic 816 (melts) 1.90 None reported
LiAlH₄ 37.95 Tetragonal ~150 (decomposes) 0.917 Decomposes to Li₃AlH₆
MgH₂ 26.32 Rutile ~300 (decomposes) 1.45 None reported

Key Observations :

  • BaH₂ exhibits a unique structural phase transition that lowers activation energy for hydride diffusion, unlike NaH or CaH₂, which remain static .
  • LiAlH₄ and MgH₂ decompose at lower temperatures, limiting their high-temperature applications compared to BaH₂ .

Ionic Conductivity and Diffusion Mechanisms

  • BaH₂ : High ionic conductivity (>10⁻³ S/cm) arises in the hexagonal phase due to reduced energy barriers (activation energy ~0.4 eV) and shorter hydride jump distances (3.1 Å). Quasielastic neutron scattering (QENS) data confirm rapid hydride mobility above 775 K .
  • LiAlH₄ : Releases hydrogen upon decomposition but lacks sustained ionic conduction .
  • MgH₂ : Slow hydrogen diffusion kinetics hinder practical use in energy storage .

Research Findings and Technological Implications

  • Neutron Spectroscopy Insights :
    • In BaH₂, the orthorhombic-to-hexagonal transition at 775 K correlates with a 70% reduction in elastic neutron scattering intensity, indicating enhanced hydride mobility .
    • Activation energy decreases from ~0.8 eV (orthorhombic) to ~0.4 eV (hexagonal), enabling efficient conduction .
  • Comparative Advantages :
    • BaH₂’s ionic conductivity exceeds that of state-of-the-art proton conductors like Nafion and oxide-ion conductors like yttria-stabilized zirconia (YSZ) .

Q & A

Q. What is the rationale behind the naming convention "barium hydride" instead of "barium dihydride"?

The naming follows IUPAC guidelines for ionic compounds. Group II metals (e.g., barium) adopt a +2 charge, balancing two hydride anions (H⁻) to form BaH₂. The prefix "di-" is omitted in ionic compound nomenclature, as the stoichiometry is implied by the charges .

Q. What are the established methods for synthesizing barium hydride, and how do reaction conditions influence purity?

Barium hydride is synthesized via direct reaction of elemental barium with hydrogen gas at 150–200°C: Ba+H2BaH2\text{Ba} + \text{H}_2 \rightarrow \text{BaH}_2 Purity depends on temperature control (avoiding side reactions above 200°C), hydrogen flow rate, and inert atmosphere conditions to prevent oxidation .

Q. What safety protocols are critical for handling barium hydride in laboratory settings?

Key precautions include:

  • Storage : Under inert gas (argon) to prevent hydrolysis.
  • Exposure Limits : Adhere to occupational exposure limits (OELs) for barium salts (0.5 mg/m³ TWA in the EU) .
  • Reactivity : Avoid contact with water (releases H₂ gas) and oxidizers (risk of explosion) .

Advanced Research Questions

Q. How does barium hydride enhance catalytic activity in low-temperature ammonia synthesis?

BaH₂ acts as an electron donor in composite catalysts (e.g., Fe nanoparticles on CaH₂/BaO-BaH₂). Electrons from BaH₂ facilitate nitrogen dissociation on Fe surfaces, lowering the activation energy for NH₃ synthesis. Experimental studies show a 3x rate increase at 200°C compared to traditional catalysts . Table 1 : Catalytic Performance of BaH₂-Based Systems

Catalyst SystemNH₃ Synthesis Rate (mmol/g/h)Temperature (°C)Reference
Fe-CaH₂/BaH₂-BaO12.7200
Conventional Ru-based4.2300

Q. What experimental strategies optimize hydrogen storage in barium hydride-based reactors?

Thermal management is critical. Numerical simulations show helical coil heat exchangers improve H₂ desorption rates by 40% compared to flat-fin designs. Key parameters:

  • Hydride bed porosity (optimized at 0.5–0.7).
  • Thermal conductivity enhancement via copper foam (5–10 W/m·K) .

Q. How can researchers resolve contradictions between theoretical and experimental data on hydride transfer mechanisms?

Discrepancies often arise from solvent effects or transition-state stabilization. For example:

  • DFT calculations predict a linear H⁻ transfer pathway, while kinetic isotope experiments suggest a bent transition state. Mitigation strategies:
  • Use hybrid QM/MM simulations to model solvent interactions.
  • Validate with in situ spectroscopy (e.g., FTIR monitoring of intermediate species) .

Q. What methodologies validate the structural integrity of barium hydride in composite materials under cyclic loading?

  • XRD/Raman spectroscopy : Detect phase changes (e.g., BaH₂ → BaO under oxidation).
  • Pressure-Composition-Temperature (PCT) analysis : Quantify H₂ absorption/desorption hysteresis.
  • SEM-EDS : Map elemental distribution after 100+ cycles .

Methodological Guidance

Q. How should researchers design experiments to assess barium hydride’s role in radical-mediated organic reductions?

  • Control Variables : Compare reaction yields using BaH₂ vs. LiAlH₄ under identical conditions.
  • Radical Trapping : Add TEMPO to quench radicals; monitor via ESR spectroscopy.
  • Kinetic Profiling : Use stopped-flow techniques to measure H⁻ transfer rates .

Q. What statistical approaches are recommended for analyzing thermal degradation data of barium hydride composites?

  • Weibull Analysis : Model failure probabilities during thermal cycling.
  • ANOVA : Compare degradation rates across multiple material batches.
  • Error Propagation : Account for thermocouple accuracy (±1°C) in heat flow calculations .

Data Contradiction Analysis

Q. Why do some studies report BaH₂ as water-reactive, while others describe stable adducts with amines?

Reactivity depends on the solvent’s dielectric constant:

  • Polar solvents (water): Rapid hydrolysis (BaH₂ + 2H₂O → Ba(OH)₂ + 2H₂↑).
  • Nonpolar solvents (ether): Stable adducts form (e.g., (R₃N•BaH₂)₂ at 160°C) .

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